Cas no 122921-57-7 ([1,1'-Biphenyl]-4-carboxylic acid hexahydro-2-oxo-4-[3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester)

[1,1'-Biphenyl]-4-carboxylic acid hexahydro-2-oxo-4-[3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester structure
122921-57-7 structure
Nome del prodotto:[1,1'-Biphenyl]-4-carboxylic acid hexahydro-2-oxo-4-[3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester
Numero CAS:122921-57-7
MF:C31H25F3O6
MW:550.521819829941
CID:63647
PubChem ID:14328498

[1,1'-Biphenyl]-4-carboxylic acid hexahydro-2-oxo-4-[3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • [1,1'-Biphenyl]-4-carboxylic acid hexahydro-2-oxo-4-[3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester
    • 2-Oxo-4-{(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl}h exahydro-2H-cyclopenta[b]furan-5-yl 4-biphenylcarboxylate
    • (E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl[1,1'-biphenyl]-4-carboxylate
    • [2-oxo-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
    • 122921-57-7
    • (E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate
    • REL-[1,1'-BIPHENYL]-4-CARBOXYLIC ACID (3AR,4R,5R,6AS)-HEXAHYDRO-2-OXO-4-[(1E)-3-OXO-4-[3-(TRIFLUOROMETHYL)PHENOXY]-1-BUTEN-1-YL]-2H-CYCLOPENTA[B]FURAN-5-YL ESTER
    • SCHEMBL11909545
    • Rel-[1,1'-biphenyl]-4-carboxylic acid(3ar,4r,5r,6as)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester
    • AKOS015896616
    • [1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester
    • 40695-33-8
    • 54142-64-2
    • MDL: MFCD16620488
    • Inchi: InChI=1S/C31H25F3O6/c32-31(33,34)22-7-4-8-24(15-22)38-18-23(35)13-14-25-26-16-29(36)39-28(26)17-27(25)40-30(37)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h1-15,25-28H,16-18H2/b14-13+
    • Chiave InChI: FLEHAOYBYPJWKG-BUHFOSPRSA-N
    • Sorrisi: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3CC4C(CC(=O)O4)C3/C=C/C(=O)COC5=CC=CC(=C5)C(F)(F)F

Proprietà calcolate

  • Massa esatta: 550.16032300g/mol
  • Massa monoisotopica: 550.16032300g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 10
  • Complessità: 934
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.3
  • Superficie polare topologica: 78.9Ų

Proprietà sperimentali

  • Densità: 1.37
  • Punto di fusione: 699.684 °C at 760 mmHg
  • Punto di ebollizione: 362.651 °C
  • Punto di infiammabilità: 362.651oC
  • PSA: 78.90000
  • LogP: 6.05370

[1,1'-Biphenyl]-4-carboxylic acid hexahydro-2-oxo-4-[3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester Letteratura correlata

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